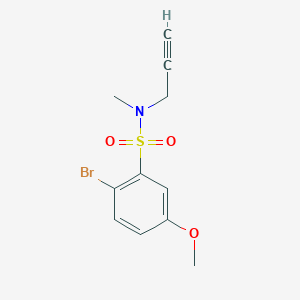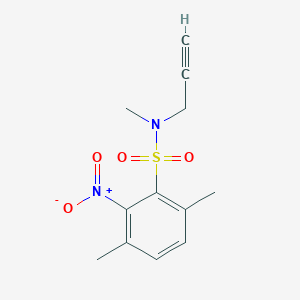![molecular formula C11H16FNO2S B7678423 N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor antagonists and has been shown to have promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). This receptor is located presynaptically on glutamatergic neurons and is responsible for regulating the release of glutamate in the brain. This compound acts as an antagonist of this receptor, inhibiting the release of glutamate and reducing the excitatory input to postsynaptic neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). By inhibiting the release of glutamate, this compound can reduce the excitatory input to postsynaptic neurons, which can have downstream effects on various neurotransmitter systems. This can lead to changes in behavior, cognition, and mood, which are relevant to the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide in lab experiments is its high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3). This allows for precise modulation of glutamate release and downstream effects on neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide. One potential direction is the development of more selective and potent mGluR2/3 antagonists, which can improve the efficacy and specificity of this class of compounds. Another direction is the investigation of the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of imaging techniques that can visualize the binding and distribution of this compound in the brain can provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide is a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 5-fluoro-2-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. This amine is then reacted with ethanesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3) and can act as an antagonist, inhibiting the release of glutamate in the brain. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-4-16(14,15)13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWVGPZCKDDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)


![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)
